molecular formula C23H22N4O3 B1228472 N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B1228472
M. Wt: 402.4 g/mol
InChI Key: AMOOOGWPTQZZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring system fused with a furan ring and an amide linkage. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the 4-Methylbenzamido Group: This step involves the acylation of the benzodiazole core with 4-methylbenzoyl chloride in the presence of a base like pyridine.

    Formation of the Furan-2-Carboxamide Moiety: The final step involves the coupling of the benzodiazole derivative with furan-2-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted benzodiazole derivatives with new functional groups.

Scientific Research Applications

N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzodiazole ring system allows for strong binding interactions through hydrogen bonding and π-π stacking with aromatic residues in the target proteins. This can lead to the inhibition of enzymatic activity or the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE: shares similarities with other benzodiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the furan ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-[1-methyl-5-[(4-methylbenzoyl)amino]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C23H22N4O3/c1-15-5-7-16(8-6-15)22(28)25-17-9-10-19-18(14-17)26-21(27(19)2)11-12-24-23(29)20-4-3-13-30-20/h3-10,13-14H,11-12H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

AMOOOGWPTQZZHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CO4)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=N3)CCNC(=O)C4=CC=CO4)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N-{2-[1-METHYL-5-(4-METHYLBENZAMIDO)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE

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